Butanedioic acid, ((2-((diethoxyphosphinothioyl)thio)ethyl)thio)-, bis(1-methylethyl) ester

説明

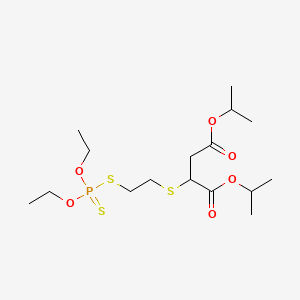

ブタン二酸, ((2-((ジエトキシホスフィノチオイル)チオ)エチル)チオ)-, ビス(1-メチルエチル)エステルは、ホスフィノチオイル基とチオエーテル基の両方を有するユニークな構造を持つ複雑な有機化合物です。

特性

CAS番号 |

63234-02-6 |

|---|---|

分子式 |

C16H31O6PS3 |

分子量 |

446.6 g/mol |

IUPAC名 |

dipropan-2-yl 2-(2-diethoxyphosphinothioylsulfanylethylsulfanyl)butanedioate |

InChI |

InChI=1S/C16H31O6PS3/c1-7-19-23(24,20-8-2)26-10-9-25-14(16(18)22-13(5)6)11-15(17)21-12(3)4/h12-14H,7-11H2,1-6H3 |

InChIキー |

QDKOCDCBTWVMRS-UHFFFAOYSA-N |

正規SMILES |

CCOP(=S)(OCC)SCCSC(CC(=O)OC(C)C)C(=O)OC(C)C |

製品の起源 |

United States |

準備方法

ブタン二酸, ((2-((ジエトキシホスフィノチオイル)チオ)エチル)チオ)-, ビス(1-メチルエチル)エステルの合成には、複数のステップが必要です。一般的な方法の1つは、ブタン二酸をジエトキシホスフィノチオイルチオエチルアルコールと酸性条件下でエステル化することです。この反応は、硫酸などの触媒を通常必要とし、反応を完了させるために高温で行われます。工業的な生産方法では、収率と純度を最適化するために連続フロー反応器が使用されることがあります。

化学反応の分析

科学研究における用途

この化合物は、科学研究においていくつかの用途があります。

化学: これは、特にホスホロチオ酸エステルの形成において、有機合成における試薬として使用されます。

医学: プロドラッグとしての使用に関する研究が進められており、これは活性薬理学的剤に代謝することができます。

工業: これは、特殊化学品の製造や、農薬や医薬品の合成における中間体として使用されます。

科学的研究の応用

This compound has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.

Medicine: Research is ongoing into its use as a prodrug, where it can be metabolized into active pharmacological agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用機序

類似の化合物との比較

類似の化合物には、以下が含まれます。

コハク酸ジエチル: 主に溶媒や有機合成の中間体として使用される、ブタン二酸のより単純なエステル。

コハク酸ジメチル: 生分解性プラスチックの製造に用途がある、ブタン二酸の別のエステル。

コハク酸: 食品や飲料業界で酸味調整剤として、およびポリマーの製造に使用される母体化合物。

類似化合物との比較

Similar compounds include:

Diethyl succinate: A simpler ester of butanedioic acid, used primarily as a solvent and intermediate in organic synthesis.

Dimethyl succinate: Another ester of butanedioic acid, with applications in the production of biodegradable plastics.

Succinic acid: The parent compound, used in the food and beverage industry as an acidity regulator and in the production of polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。